3-(4-Methoxyphenyl)propane-1-thiol
Overview
Description
3-(4-Methoxyphenyl)propane-1-thiol is an organic compound that belongs to the group of phenylpropanoidsThis compound is commonly used in various industries, including the perfume industry, as a catalyst, and as a pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol compound . Another method involves the use of 4-methoxyphenylacetic acid as a starting material, which undergoes reduction and subsequent thiolation to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenylpropane derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)propane-1-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the perfume industry for its aromatic properties and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)propane-1-thiol involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propane-1-thiol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenyl)propane-1-thiol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)propane-1-thiol is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where the methoxy group plays a crucial role, such as in the synthesis of certain pharmaceuticals and aromatic compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)propane-1-thiol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-11-10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,2-3,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTLLZLESFPXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCS | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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